2-(4-methoxyphenyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-5-3-4-6-15(12)17-20-21-18(24-17)19-16(22)11-13-7-9-14(23-2)10-8-13/h3-10H,11H2,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGBYDAMJNMNNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-methoxyphenyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 4-methoxybenzoyl chloride with 2-amino-5-(2-methylphenyl)-1,3,4-thiadiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Chemical Reactions Analysis
2-(4-methoxyphenyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula for 2-(4-methoxyphenyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is . The synthesis typically involves the formation of the thiadiazole ring through reactions involving hydrazides and carbon disulfide, followed by acetamide coupling reactions. The methoxy and methyl groups are introduced via methylation processes using suitable reagents such as dimethyl sulfate or methyl iodide .
Antimicrobial Properties
Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial activity. A study on related thiadiazole derivatives demonstrated their effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
Anticancer Potential
Thiadiazole derivatives have been investigated for their anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further development as an anticancer agent. Studies have shown that modifications in the thiadiazole structure can enhance cytotoxicity against cancer cell lines, indicating a promising area for future research .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects. Its structural components could interact with inflammatory pathways, potentially leading to reduced inflammation in various models. This application is particularly relevant in developing treatments for chronic inflammatory diseases .
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Antimicrobial Activity | Investigated the efficacy of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. | Supports potential use in developing new antibiotics. |
| Cytotoxicity Assays | Evaluated the effect of related compounds on cancer cell lines; showed significant inhibition of cell growth. | Suggests further exploration in cancer therapeutics. |
| Inflammatory Models | Assessed anti-inflammatory effects in animal models; reduced markers of inflammation were observed. | Indicates potential for treating inflammatory diseases. |
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes or receptors involved in the growth and proliferation of microorganisms or cancer cells. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Structural and Physical Properties
The compound’s structural analogs vary in substituents on the thiadiazole ring and acetamide moiety, leading to differences in melting points, yields, and solubility. Key examples include:
| Compound ID/Name | Thiadiazole Substituent | Acetamide Substituent | Melting Point (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Target Compound | 5-(2-methylphenyl) | 2-(4-methoxyphenyl) | Not reported | Not given | [16] |
| 5j (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) | 5-((4-chlorobenzyl)thio) | 2-(2-isopropyl-5-methylphenoxy) | 138–140 | 82 | [1] |
| 7d (2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}acetamide) | 5-[2-(4-methoxyphenyl)-pyridin-3-yl] | 2-(2-fluorophenoxy) | Not reported | Not given | [13] |
| 25 (2-(3-Chlorophenyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide) | 5-(trifluoromethyl) | 2-(3-chlorophenyl) | Not reported | Not given | [10] |
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-methoxyphenyl group contrasts with electron-withdrawing substituents (e.g., trifluoromethyl in compound 25), which may alter electronic density and binding interactions with biological targets.
Anticancer Activity
- Compound 7d: A derivative with a 2-fluorophenoxy group demonstrated high cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), surpassing standard drug 5-fluorouracil in potency .
- Compound 25 : Exhibited caspase activation and cytotoxicity against breast cancer (MCF7) cells, attributed to its trifluoromethyl group enhancing metabolic stability .
Antimicrobial Activity
- Compound 5j : Showed moderate antimicrobial activity, likely due to the 4-chlorobenzylthio group’s ability to disrupt microbial membranes .
- N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(4-methoxyphenyl)acetamide () : The sulfonyl group may enhance solubility and target binding in bacterial enzymes, though activity data are unreported.
Structure-Activity Relationships (SAR)
- Methoxy Groups: The 4-methoxyphenyl moiety in the target compound may improve binding to hydrophobic pockets in target proteins, as seen in compound 7d’s fluorophenoxy group .
- Thiadiazole Modifications : Substitutions at the 5-position (e.g., 2-methylphenyl vs. pyridinyl in 7d) influence steric bulk and π-π stacking interactions, critical for target engagement.
Biological Activity
The compound 2-(4-methoxyphenyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a derivative of the 1,3,4-thiadiazole class, which has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
The molecular structure of the compound can be depicted as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 300.38 g/mol
The synthesis typically involves the condensation of appropriate thiadiazole derivatives with substituted acetamides. The synthetic route often utilizes thiosemicarbazide and various aryl aldehydes to form the thiadiazole core before further modifications.
Antimicrobial Activity
- Mechanism of Action : The antimicrobial efficacy of thiadiazole derivatives is attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
-
Research Findings :
- A study evaluated various 1,3,4-thiadiazole derivatives , including the target compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
- Another investigation reported that compounds similar to this thiadiazole derivative exhibited antifungal activity against Aspergillus niger and Candida albicans, with inhibition zones exceeding 15 mm in diameter .
Anti-inflammatory Activity
- Mechanism of Action : Thiadiazole derivatives are believed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation.
-
Research Findings :
- In vivo studies demonstrated that certain thiadiazole derivatives significantly reduced paw edema in rats induced by carrageenan, indicating strong anti-inflammatory properties .
- The compound was also tested for its ability to inhibit nitric oxide production in macrophages, which is a marker for inflammation. Results showed a dose-dependent inhibition .
Anticancer Activity
- Mechanism of Action : The anticancer properties are thought to arise from the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways.
-
Research Findings :
- A recent study highlighted that similar thiadiazole derivatives exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer), with IC50 values ranging from 20 to 60 µM .
- The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins in treated cancer cells, suggesting a potential mechanism for its anticancer effects .
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted where this compound was tested against multi-drug resistant strains of bacteria. Results indicated that the compound displayed superior activity compared to standard antibiotics like ampicillin and cefotaxime.
Case Study 2: Anti-inflammatory Response
In a controlled trial involving animal models with induced arthritis, administration of the compound resulted in a significant reduction in inflammatory markers and improved mobility scores compared to untreated controls.
Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 2-(4-methoxyphenyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide, and how are intermediates characterized?
Synthesis typically involves coupling a substituted acetamide with a thiadiazole precursor. For example:
- Step 1 : React 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under reflux to form the intermediate chloroacetamide derivative .
- Step 2 : Introduce the 4-methoxyphenyl group via nucleophilic substitution or condensation. Potassium carbonate in dimethylformamide (DMF) is often used as a base, with TLC monitoring for reaction completion .
- Characterization : Intermediates are purified via recrystallization (ethanol/water mixtures) and analyzed using , , and mass spectrometry. Crystallographic data (e.g., bond angles, dihedral planes) can confirm structural integrity .
Q. What spectroscopic and chromatographic methods are critical for validating the purity and structure of this compound?
- TLC : Hexane:ethyl acetate (9:1) or similar solvent systems track reaction progress .
- NMR : Key signals include the methoxy proton (~δ 3.8 ppm), acetamide carbonyl (~δ 168–170 ppm), and thiadiazole ring protons (δ 7.2–8.1 ppm) .
- X-ray crystallography : Resolves intramolecular interactions (e.g., S···O contacts) and confirms stereochemistry .
- HPLC-MS : Quantifies purity (>95%) and detects byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of thiadiazole-acetamide derivatives?
Discrepancies often arise from variations in:
- Assay design : Use standardized protocols (e.g., MIC for antimicrobial studies, IC for cytotoxicity) .
- Structural modifications : Compare substituent effects (e.g., 4-methoxy vs. 4-fluoro groups) on activity .
- Solubility : Poor aqueous solubility may artificially reduce efficacy. Use co-solvents (DMSO/PBS mixtures) with controls for solvent interference .
Q. What strategies optimize the synthesis yield of this compound while minimizing side reactions?
- Temperature control : Reflux in toluene/water mixtures reduces byproduct formation during azide substitutions .
- Catalyst screening : Anhydrous AlCl improves coupling efficiency in thiazole ring formation .
- Workup optimization : Quench reactions with ice-water to precipitate pure product and reduce solvent-mediated degradation .
Q. How do computational methods aid in predicting the biological mechanism of this compound?
- Molecular docking : Models interactions with target proteins (e.g., bacterial enoyl-ACP reductase for antimicrobial activity). Use software like AutoDock Vina with PDB structures .
- QSAR studies : Correlate substituent electronic properties (Hammett constants) with activity trends .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
